N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Description
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring a 2,3-dihydrobenzofuran moiety linked via a methylene bridge to the amide nitrogen and a para-substituted thiazol-2-yloxy group on the benzamide ring. This structure combines the rigidity of the dihydrobenzofuran scaffold with the heterocyclic thiazole, which is known for its bioactivity in medicinal chemistry. The compound’s design leverages the benzofuran system’s metabolic stability and the thiazole’s role in enzyme inhibition, making it a candidate for therapeutic applications such as antimicrobial or anticancer agents .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(21-11-14-12-23-17-4-2-1-3-16(14)17)13-5-7-15(8-6-13)24-19-20-9-10-25-19/h1-10,14H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGSVSFOCNITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The thiazole ring can be synthesized via nucleophilic substitution reactions involving alkyl fluorides and O- or N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted thiazole derivatives from nucleophilic substitution.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural and functional differences between the target compound and related benzamide derivatives:
Physicochemical Properties
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran Ring : Contributes to its pharmacological properties.
- Thiazole Ring : Known for its biological activities, including antimicrobial and anticancer effects.
- Benzamide Group : Often associated with various biological activities.
IUPAC Name
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Molecular Formula
C19H16N2O3S
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in disease processes, particularly those related to cancer and inflammation.
- Receptor Modulation : It potentially modulates receptor activity that is crucial for cell signaling pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Mia PaCa-2 | 12.5 | |
| PANC-1 | 15.0 | |
| RKO | 10.0 | |
| LoVo | 9.5 |
The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran and thiazole moieties can enhance antitumor efficacy.
Antimicrobial Activity
This compound has also shown promising results against various microbial strains:
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
These findings highlight its potential as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study conducted by Shen et al. (2011) evaluated a series of benzofuran derivatives for their antitumor activity. This compound was found to be one of the most effective compounds against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Studies : Another research effort focused on the antimicrobial properties of thiazole-containing compounds. The results indicated that this compound exhibited significant antibacterial and antifungal activity, making it a candidate for further development in treating infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
